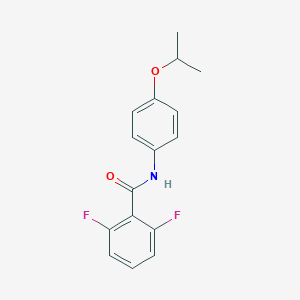![molecular formula C20H23NO4 B267042 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the development and progression of various types of cancer.
作用机制
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its anti-cancer effects by selectively inhibiting BTK, a protein that is involved in the signaling pathways that regulate the survival and proliferation of cancer cells. By blocking BTK activity, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can induce cell death and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can modulate the immune response by inhibiting BTK signaling in immune cells, which may have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its high potency and selectivity for BTK, which makes it a promising candidate for the development of new cancer therapies. However, like all drugs, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations. For example, its efficacy may be limited by the development of drug resistance, and it may have off-target effects that could lead to unwanted side effects.
未来方向
There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of new combination therapies that incorporate 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide with other anti-cancer drugs to enhance its anti-tumor activity. Another area of research is the identification of biomarkers that can predict response to 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which could help to personalize treatment for cancer patients. Additionally, further studies are needed to fully understand the mechanisms underlying the immune-modulatory effects of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which could have implications for the treatment of autoimmune diseases.
In conclusion, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of BTK makes it a promising candidate for the development of new cancer therapies, and its immune-modulatory effects may have implications for the treatment of autoimmune diseases. Further research is needed to fully understand the potential of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and to identify new therapeutic strategies that can maximize its anti-tumor activity.
合成方法
The synthesis of 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves a multi-step process that begins with the reaction of 3-methylphenol with 3-bromoanisole to produce 2-(3-methylphenoxy)anisole. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to yield the final product, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.
科学研究应用
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, 2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs.
属性
产品名称 |
2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H23NO4/c1-15-5-2-7-17(11-15)25-14-20(22)21-16-6-3-8-18(12-16)24-13-19-9-4-10-23-19/h2-3,5-8,11-12,19H,4,9-10,13-14H2,1H3,(H,21,22) |
InChI 键 |
SRPPFASCGNPQAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266960.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)



![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)

![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)